molecular formula C6H11ClO3 B15145652 Ethyl 2-chloro-3-hydroxybutanoate

Ethyl 2-chloro-3-hydroxybutanoate

Cat. No.: B15145652
M. Wt: 166.60 g/mol
InChI Key: XWWGVYVLALKWDS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-hydroxybutanoate is a chiral intermediate widely used in the synthesis of various pharmaceuticals, particularly statins, which are cholesterol-lowering drugs. This compound is known for its high enantioselectivity and is often used in the production of enantiopure drugs due to its ability to form optically active intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-hydroxybutanoate can be synthesized through the asymmetric reduction of ethyl 2-chloro-3-oxobutanoate. This reaction is typically catalyzed by carbonyl reductases or ketoreductases, which are enzymes that facilitate the reduction process with high stereoselectivity . The reaction conditions often involve the use of cofactor regeneration systems to maintain the activity of the enzymes. For example, glucose dehydrogenase is commonly used to regenerate NADPH, which is required for the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using recombinant Escherichia coli strains that express the necessary reductase enzymes. These strains are cultured in large fermentors, and the reaction is conducted in an aqueous-organic solvent system to enhance the solubility of the substrates and products . The process is optimized to achieve high yields and enantiomeric excess, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-3-hydroxybutanoate is extensively used in scientific research due to its versatility and high enantioselectivity. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3-hydroxybutanoate primarily involves its role as a chiral intermediate in enzymatic reactions. The compound is reduced by carbonyl reductases, which catalyze the transfer of electrons from NADPH to the carbonyl group, resulting in the formation of the hydroxyl group. This reduction process is highly stereoselective, leading to the production of optically active intermediates .

Comparison with Similar Compounds

Ethyl 2-chloro-3-hydroxybutanoate is unique due to its high enantioselectivity and versatility in various chemical reactions. Similar compounds include:

This compound stands out due to its high enantiomeric excess and its widespread use in the synthesis of pharmaceuticals, particularly statins .

Properties

IUPAC Name

ethyl 2-chloro-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWGVYVLALKWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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